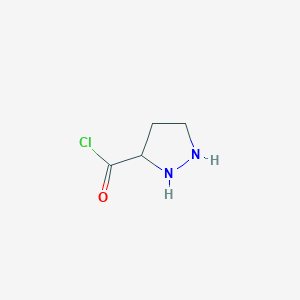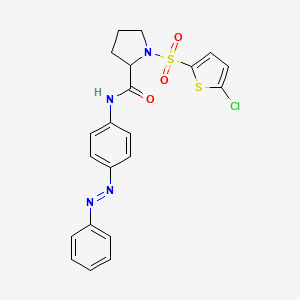
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of various functional groups, including a sulfonyl group, a diazenyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a suitable aromatic compound.
Introduction of the sulfonyl group: This step may involve sulfonylation of a thiophene derivative using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Formation of the pyrrolidine ring: This can be done through cyclization reactions involving appropriate precursors.
Coupling of the functionalized intermediates: The final step involves coupling the functionalized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action may involve binding to a specific enzyme or receptor, leading to inhibition or activation of a biological pathway. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
(E)-1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
(E)-1-((5-methylthiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
(E)-1-((5-nitrothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorine atom in the thiophene ring, along with the diazenyl and carboxamide groups, may result in distinct reactivity and interactions compared to similar compounds.
特性
CAS番号 |
1101179-07-0 |
|---|---|
分子式 |
C21H19ClN4O3S2 |
分子量 |
475.0 g/mol |
IUPAC名 |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-phenyldiazenylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-19-12-13-20(30-19)31(28,29)26-14-4-7-18(26)21(27)23-15-8-10-17(11-9-15)25-24-16-5-2-1-3-6-16/h1-3,5-6,8-13,18H,4,7,14H2,(H,23,27) |
InChIキー |
JWBZHAVJCDCQBV-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
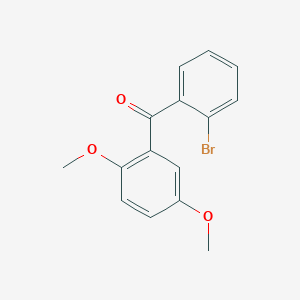
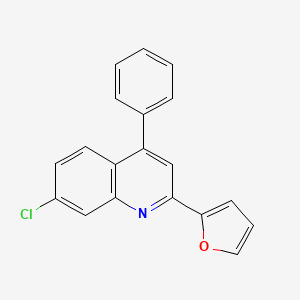
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
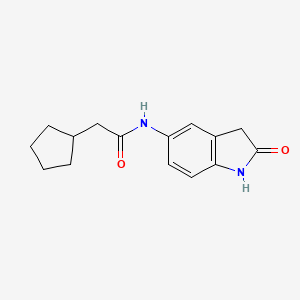
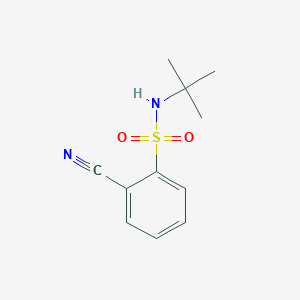
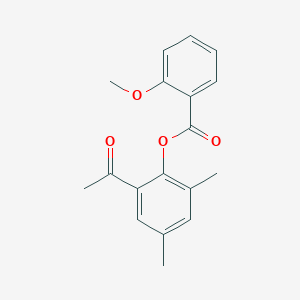
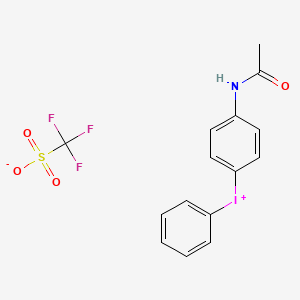


![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
